
Isosteviol Methyl Acyl-Beta-D-glucuronide Triacetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Isosteviol Methyl Acyl-Beta-D-glucuronide Triacetate is a complex organic compound with the molecular formula C33H46O12 and a molecular weight of 634.71 g/mol It is a derivative of isosteviol, a diterpenoid compound derived from steviol glycosides found in the Stevia plant
準備方法
The synthesis of Isosteviol Methyl Acyl-Beta-D-glucuronide Triacetate involves multiple steps. The starting material, isosteviol, undergoes a series of chemical reactions to introduce the methyl acyl and beta-D-glucuronide groups. The final step involves the acetylation of the hydroxyl groups to form the triacetate derivative . Industrial production methods typically involve optimizing reaction conditions such as temperature, solvent, and catalysts to maximize yield and purity .
化学反応の分析
Isosteviol Methyl Acyl-Beta-D-glucuronide Triacetate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols .
科学的研究の応用
Isosteviol Methyl Acyl-Beta-D-glucuronide Triacetate has several scientific research applications:
作用機序
The mechanism of action of Isosteviol Methyl Acyl-Beta-D-glucuronide Triacetate involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by modulating the activity of enzymes and receptors involved in various cellular processes . For example, it may inhibit the activity of certain enzymes involved in inflammation, leading to reduced inflammatory responses .
類似化合物との比較
Isosteviol Methyl Acyl-Beta-D-glucuronide Triacetate can be compared with other similar compounds, such as:
Isosteviol Acyl-Beta-D-glucuronide: This compound is a metabolite of isosteviol and shares similar structural features.
Dihydroisosteviol: This compound is a reduced form of isosteviol and exhibits some similar biological activities.
The uniqueness of this compound lies in its specific chemical modifications, which may confer distinct biological and chemical properties .
特性
分子式 |
C33H46O12 |
|---|---|
分子量 |
634.7 g/mol |
IUPAC名 |
[(2S,3R,4S,5S,6R)-3,4,5,6-tetraacetyloxyoxan-2-yl] (1R,4S,5R,9S,10R,13S)-5,9,13-trimethyl-14-oxotetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylate |
InChI |
InChI=1S/C33H46O12/c1-17(34)40-24-25(41-18(2)35)27(43-20(4)37)44-28(26(24)42-19(3)36)45-29(39)32(7)12-8-11-31(6)21(32)10-14-33-15-23(38)30(5,16-33)13-9-22(31)33/h21-22,24-28H,8-16H2,1-7H3/t21-,22-,24-,25-,26+,27-,28-,30-,31+,32+,33-/m0/s1 |
InChIキー |
ZLGNXKZIXUXIQR-LDERPWCQSA-N |
異性体SMILES |
CC(=O)O[C@H]1[C@@H]([C@H](O[C@H]([C@@H]1OC(=O)C)OC(=O)[C@@]2(CCC[C@@]3([C@@H]2CC[C@@]45[C@H]3CC[C@@](C4)(C(=O)C5)C)C)C)OC(=O)C)OC(=O)C |
正規SMILES |
CC(=O)OC1C(C(OC(C1OC(=O)C)OC(=O)C2(CCCC3(C2CCC45C3CCC(C4)(C(=O)C5)C)C)C)OC(=O)C)OC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[2-[(3,4-Dihydro-2(1H)-isoquinolinyl)methyl]-4-thiazolyl]-1-[[2-(trifluoromethyl)phenyl]methyl]-4-piperidinol](/img/structure/B13430620.png)
![3-[2-[3-(4-Fluoro-2-hydroxyphenyl)-2-aza-1-azoniabicyclo[2.2.2]oct-2-en-1-yl]ethyl]-2-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one;iodide](/img/structure/B13430628.png)
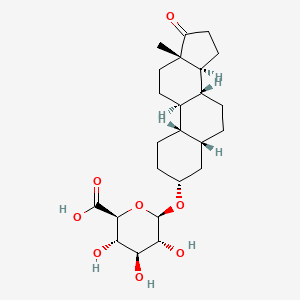
![(3S,3aS,5aS,6R,9aS,9bS)-3-[[(1,1-Dimethylethyl)amino]carbonyl]dodecahydro-3a,6-dimethyl-7-oxo-1H-benz[e]indene-6-propanoic Acid](/img/structure/B13430638.png)
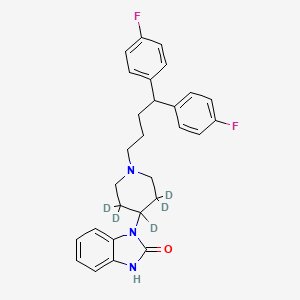
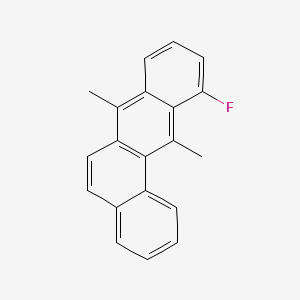
![2-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-5-iodoaniline](/img/structure/B13430650.png)
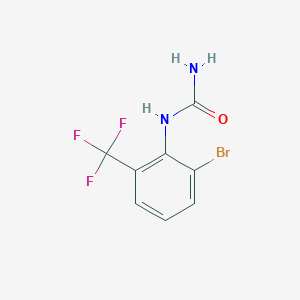

![[(1R,1aS,1bR,2S,3aS,6S,7aR,7bS,9aR)-2-hydroxy-1-(hydroxymethyl)-4,4,7a,9a-tetramethyl-1,1a,1b,2,3,3a,5,6,7,7b,8,9-dodecahydrocyclopropa[a]phenanthren-6-yl] acetate](/img/structure/B13430684.png)
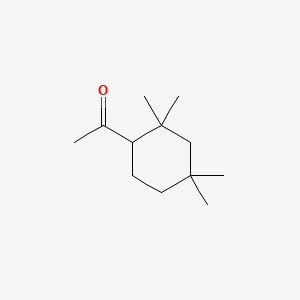
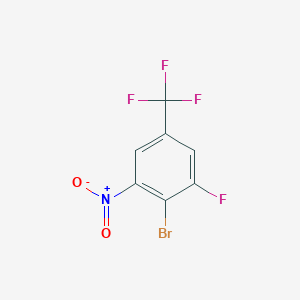
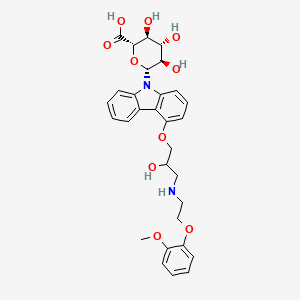
![(2S)-1-[(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B13430715.png)
